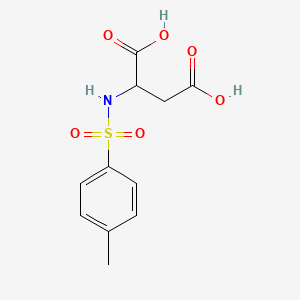
2-(Difluoromethyl)pyridine-4-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)pyridine-4-acetic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific researchThe difluoromethyl group, in particular, is known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of biologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)pyridine-4-acetic acid typically involves the introduction of the difluoromethyl group into a pyridine scaffold. One common method is the use of ethyl bromodifluoroacetate as a fluorine source. The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation . This method is advantageous due to its simplicity and the availability of the reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the development of transition-metal-free methods has been explored to reduce costs and environmental impact .
化学反応の分析
Types of Reactions
2-(Difluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
科学的研究の応用
2-(Difluoromethyl)pyridine-4-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it valuable in studying biological systems and developing bioactive molecules.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
作用機序
The mechanism of action of 2-(Difluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
2-Difluoromethylpyridine: Shares the difluoromethyl group but lacks the acetic acid moiety.
2-(Trifluoromethyl)pyridine-4-boronic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)pyridine-4-acetic acid is unique due to the presence of both the difluoromethyl group and the acetic acid moiety. This combination imparts distinct physicochemical properties, making it valuable in various applications. The difluoromethyl group enhances metabolic stability and binding affinity, while the acetic acid moiety provides additional functionalization possibilities .
特性
分子式 |
C8H7F2NO2 |
|---|---|
分子量 |
187.14 g/mol |
IUPAC名 |
2-[2-(difluoromethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10)6-3-5(1-2-11-6)4-7(12)13/h1-3,8H,4H2,(H,12,13) |
InChIキー |
XCASJHOWZZDZNB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1CC(=O)O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester](/img/structure/B14849013.png)






